1-Bromo-2-methoxy-2-methylpropane

Description

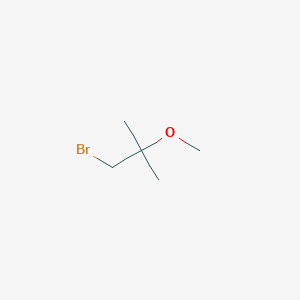

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLDQRVLOJJCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448332 | |

| Record name | 1-Bromo-2-methoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-21-7 | |

| Record name | 1-Bromo-2-methoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether of interest in organic synthesis. Its structure, featuring a neopentyl-like framework with a methoxy group, presents unique steric and electronic properties that can be exploited in the design of novel molecules and synthetic pathways. This document provides a comprehensive overview of its chemical identity, available physicochemical data, a plausible synthetic route, and a representative reaction pathway.

Chemical Structure and IUPAC Nomenclature

The compound with the chemical formula C₅H₁₁BrO is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] The structure consists of a propane backbone substituted on the first carbon with a bromine atom, and on the second carbon with both a methoxy group and a methyl group.

Structure:

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19752-21-7 | PubChem[1] |

| SMILES | CC(C)(CBr)OC | PubChem[1] |

| InChIKey | NBLDQRVLOJJCCJ-UHFFFAOYSA-N | PubChem[1][2] |

Note: Experimental values for properties such as boiling point, density, and refractive index are not currently available in the cited literature. Spectroscopic data (¹H NMR, ¹³C NMR) for this specific compound is also not publicly available.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of analogous haloethers. The following protocol is a theoretical adaptation for its preparation from 2-methoxy-2-methyl-1-propanol.

Reaction:

(CH₃)₂C(OCH₃)CH₂OH + PBr₃ → (CH₃)₂C(OCH₃)CH₂Br + H₃PO₃

Materials:

-

2-methoxy-2-methyl-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-2-methyl-1-propanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise from a dropping funnel with vigorous stirring. The amount of PBr₃ should be approximately one-third of the molar equivalent of the alcohol.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Logical Relationships and Reaction Pathways

Due to the presence of a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions. The following diagram illustrates a typical Williamson ether synthesis, where it acts as the electrophile.

Caption: A logical diagram of the Williamson ether synthesis using this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. Further experimental investigation is required to fully characterize its physical properties and reactivity.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane (CAS: 19752-21-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Bromo-2-methoxy-2-methylpropane, a bifunctional organic compound of interest in synthetic chemistry. It details the compound's chemical and physical properties, spectroscopic signature, synthetic methodologies, reactivity, and safety protocols. This guide is intended to serve as a key resource for professionals utilizing this molecule as a versatile building block in research and development.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 19752-21-7, is structurally classified as a halogenated ether.[1] Its IUPAC name accurately reflects its structure: a propane backbone with a bromine atom on the first carbon (C1) and both a methoxy group and a methyl group on the second carbon (C2).[1] This arrangement creates a neopentyl-type framework, characterized by a sterically hindered quaternary carbon atom, which significantly influences its chemical reactivity.[1]

Table 1: Physicochemical and Computed Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 19752-21-7 | [2][3][4] |

| Molecular Formula | C₅H₁₁BrO | [1][2][4] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| Canonical SMILES | CC(C)(CBr)OC | [1][2] |

| InChIKey | NBLDQRVLOJJCCJ-UHFFFAOYSA-N | [1][2][3] |

| Purity | ≥95% - 97% | [3][4] |

| Computed XLogP3 | 1.5 | [2] |

| Synonyms | 2-METHOXY-2-METHYLPROPYL BROMIDE, Propane, 1-bromo-2-methoxy-2-methyl- |[2][5] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile. The predicted ¹H NMR spectrum is notably simple, reflecting the molecule's symmetry.

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Chemical Shift / Features | Description |

|---|---|---|

| ¹H NMR | ~1.2-1.4 ppm (Singlet, 6H) | Corresponds to the six equivalent protons of the two methyl groups on the quaternary carbon.[1] |

| ~3.2 ppm (Singlet, 3H) | Corresponds to the three protons of the methoxy group. | |

| ~3.4 ppm (Singlet, 2H) | Corresponds to the two protons of the bromomethyl (-CH₂Br) group. | |

| ¹³C NMR | (Not available) | Expected to show four distinct signals corresponding to the five carbon atoms (two methyls are equivalent). |

| IR Spectroscopy | (Not available) | Expected to show characteristic C-H stretching/bending, C-O (ether) stretching, and C-Br stretching absorptions.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway involving the formation of a sterically hindered ether followed by halogenation. A plausible and common approach is the bromoalkoxylation of an alkene.

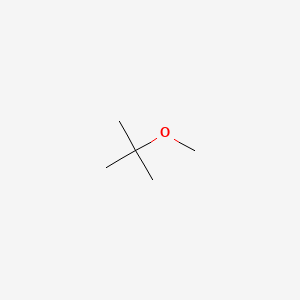

Caption: General workflow for the synthesis of this compound.

This protocol describes a representative method for synthesizing the title compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve N-Bromosuccinimide (NBS) (1.1 equivalents) in an excess of anhydrous methanol, which serves as both the solvent and the nucleophile.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

-

Addition of Alkene: Slowly add 2-methylpropene (1.0 equivalent) to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any remaining bromine), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in organic synthesis.[6] Its bifunctional nature, possessing both a reactive primary bromide and a stable ether linkage, allows for selective chemical transformations.

The neopentyl-like structure imposes significant steric hindrance at the C2 position, which can impede SN2-type reactions at the C1 position.[1] However, the primary bromide is still a viable handle for introducing the 2-methoxy-2-methylpropyl moiety onto other molecules. This makes the compound a useful building block for creating complex molecular architectures found in pharmaceuticals and agrochemicals.[6]

The primary bromide can undergo substitution reactions with various nucleophiles, although the rate may be slower than less hindered alkyl halides. This allows for the controlled formation of new carbon-carbon or carbon-heteroatom bonds.

Caption: Logical pathway of a nucleophilic substitution (SN2) reaction.

In drug development, such intermediates are crucial.[7][8] They can be used to introduce specific side chains that modulate a drug candidate's properties, such as solubility, bioavailability, and metabolic stability.[8] The sterically hindered nature of the 2-methoxy-2-methylpropyl group can also serve as a "dummy" bulky group to probe receptor binding pockets or to protect a nearby functional group.

Safety and Handling

This compound is associated with significant health hazards and requires careful handling in a controlled laboratory environment.[2]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement |

|---|---|---|

| Hazard Statements | H301 | Toxic if swallowed.[2] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| H227 | Combustible liquid.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] |

| P264 | Wash skin thoroughly after handling.[9][10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][10] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

| | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

Handling Recommendations:

-

Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid skin and eye contact.[11] In case of exposure, wash the affected area thoroughly with water.[11]

This guide provides a foundational understanding of this compound for its application in advanced chemical synthesis. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | 19752-21-7 | Benchchem [benchchem.com]

- 2. This compound | C5H11BrO | CID 10920893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-methoxy-2-methyl-propane | 19752-21-7 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 19752-21-7 | Buy Now [molport.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. nj.gov [nj.gov]

physical and chemical properties of 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methoxy-2-methylpropane, a halogenated ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data alongside experimental data for the closely related compound, 1-bromo-2-methylpropane, for comparative purposes.

Chemical Identity and Structure

This compound is a bifunctional organic compound featuring both a bromo and a methoxy group. Its structure consists of a propane backbone with a bromine atom on the first carbon and a methoxy and a methyl group on the second carbon.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19752-21-7[1][2] |

| Molecular Formula | C₅H₁₁BrO[1][2] |

| Molecular Weight | 167.04 g/mol [1] |

| SMILES | CC(C)(OC)CBr[2] |

| InChI | InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3[1] |

| InChIKey | NBLDQRVLOJJCCJ-UHFFFAOYSA-N[1] |

Physical Properties

Table 2: Physical Properties

| Property | This compound (Predicted) | 1-bromo-2-methylpropane (Experimental) |

| Boiling Point | Not available | 90-92 °C |

| Melting Point | Not available | Not available |

| Density | Not available | 1.26 g/mL |

| Refractive Index | Not available | 1.435 |

| XLogP3 | 1.5[1] | 2.3 |

| Topological Polar Surface Area | 9.2 Ų[1] | 0 Ų |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of primary alkyl halides. The presence of a methoxy group at the beta-position may influence its reactivity through neighboring group participation.

Key aspects of its chemical reactivity include:

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, it is a good candidate for Sₙ2 reactions, where a nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.

-

Elimination Reactions (E2): In the presence of a strong, sterically hindered base, it may undergo E2 elimination to form an alkene.

-

Neighboring Group Participation: The lone pair of electrons on the oxygen atom of the methoxy group can potentially act as an internal nucleophile, participating in substitution reactions and possibly leading to the formation of cyclic intermediates. This can affect the rate and stereochemistry of the reaction.

A potential Sₙ2 reaction pathway is illustrated in the following diagram:

Caption: Generalized Sₙ2 reaction of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. This section provides predicted spectral data for the target compound and experimental data for 1-bromo-2-methylpropane for comparison.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet | 2H | -CH₂Br |

| ~3.2 | Singlet | 3H | -OCH₃ |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~75 | -C (CH₃)₂ |

| ~50 | -OC H₃ |

| ~40 | -C H₂Br |

| ~25 | -C(C H₃)₂ |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for C-H, C-O, and C-Br bonds. For comparison, the experimental IR spectrum of 1-bromo-2-methylpropane exhibits the following significant absorptions:

-

C-H stretching: 2960-2850 cm⁻¹

-

C-H bending: 1470-1365 cm⁻¹

-

C-Br stretching: 650-550 cm⁻¹

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of a bromine radical, a methoxy radical, or methyl groups.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 1-bromo-2,2-dimethoxypropane[3].

Proposed Synthesis of this compound:

This proposed two-step synthesis starts from isobutyraldehyde.

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of the Aldehyde

-

Reactants: Isobutyraldehyde, trimethyl orthoformate, methanol, and a catalytic amount of a strong acid (e.g., HCl).

-

Procedure: a. Dissolve isobutyraldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add trimethyl orthoformate to the solution. c. Add a catalytic amount of concentrated hydrochloric acid. d. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethoxy-2-methylpropane.

Step 2: Bromination

-

Reactants: 2,2-Dimethoxy-2-methylpropane, N-Bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a non-polar solvent (e.g., carbon tetrachloride).

-

Procedure: a. Dissolve the acetal from Step 1 in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add NBS and a catalytic amount of AIBN to the solution. c. Heat the reaction mixture to reflux. The reaction should be initiated by light or heat. d. Monitor the reaction progress by gas chromatography (GC) or TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the succinimide byproduct. g. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

Molecular Formula: C5H11BrO

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-2-methylpropane, a bifunctional organic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, spectroscopic signature, potential synthetic routes, chemical reactivity, and safety information.

Physicochemical Properties

This compound is a halogenated ether with a neopentyl-type framework.[1] Its structural characteristics, particularly the quaternary carbon atom, introduce significant steric hindrance that influences its reactivity.[1] The presence of two distinct functional groups, a bromo moiety and a methoxy group, makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C5H11BrO | PubChem[2][3] |

| Molecular Weight | 167.04 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 19752-21-7 | PubChem[2] |

| Canonical SMILES | CC(C)(CBr)OC | MolPort[3] |

| InChI Key | NBLDQRVLOJJCCJ-UHFFFAOYSA-N | PubChem[2] |

| Monoisotopic Mass | 165.99933 Da | PubChem[2] |

| Predicted XLogP3 | 1.5 | PubChem[2] |

| Purity | Typically ≥95% | MolPort[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, the following data are predicted based on its molecular structure.

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Singlet at ~1.2-1.4 ppm (6H, -C(CH₃)₂)Singlet at ~3.2 ppm (3H, -OCH₃)Singlet at ~3.4 ppm (2H, -CH₂Br) |

| ¹³C NMR | ~20-25 ppm (-C(CH₃)₂)~40-50 ppm (-CH₂Br)~50 ppm (-OCH₃)~70-80 ppm (-C(CH₃)₂) |

| Infrared (IR) | C-H stretching: ~2850-2975 cm⁻¹C-O-C stretching: ~1070-1150 cm⁻¹C-Br stretching: ~500-750 cm⁻¹ |

The ¹H NMR spectrum is expected to show three distinct singlets with an integration ratio of 6:3:2, corresponding to the gem-dimethyl protons, the methoxy protons, and the bromomethyl protons, respectively.[1] The ¹³C NMR spectrum is predicted to display four signals for each unique carbon environment.[1] The IR spectrum would be characterized by C-H, C-O-C, and C-Br stretching vibrations.[1][4]

Synthesis and Purification

A plausible synthetic route to this compound can be extrapolated from standard organic chemistry principles, such as the bromination of an appropriate alcohol precursor.

Hypothetical Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropan-1-ol

This protocol describes a potential method for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-2-methylpropan-1-ol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise while stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and carefully pour it over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by fractional distillation to yield pure this compound.

Chemical Reactivity and Potential Applications

The presence of both a bromo and a methoxy group allows for diverse chemical transformations, making this compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The primary reactive site is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. For instance, it can undergo an SN2 reaction with nucleophiles like methoxide to form an ether.

Neighboring Group Participation

The methoxy group at the β-position relative to the bromine atom can act as an internal nucleophile.[1] This "neighboring group participation" can facilitate the displacement of the bromide ion and may lead to the formation of cyclic intermediates or rearranged products.[1] This structural motif makes the compound an excellent candidate for mechanistic studies.[1]

Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, related brominated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a route to complex molecular architectures. It can serve as a precursor for introducing the 2-methoxy-2-methylpropyl moiety into a target molecule.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

| Hazard Class | GHS Classification |

| Flammability | H227: Combustible liquid |

| Acute Toxicity (Oral) | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Data sourced from PubChem.[2]

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]

Conclusion

This compound is a valuable bifunctional compound with significant potential in synthetic organic chemistry and drug discovery. Its unique structural features, particularly the combination of a reactive bromo group and a potentially participating methoxy group on a sterically hindered carbon framework, make it an interesting subject for both synthetic applications and mechanistic studies. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 19752-21-7 | Benchchem [benchchem.com]

- 2. This compound | C5H11BrO | CID 10920893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19752-21-7 | Buy Now [molport.com]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemimpex.com [chemimpex.com]

- 6. lobachemie.com [lobachemie.com]

Predicted ¹H NMR Spectrum of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide

This guide provides a detailed prediction and analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for 1-Bromo-2-methoxy-2-methylpropane. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environments

This compound possesses three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum. The absence of adjacent, non-equivalent protons for each group simplifies the spectrum, leading to singlet peaks for all signals.

The structure and labeled proton environments are visualized below:

Figure 1. Chemical structure of this compound with distinct proton environments labeled (a, b, c).

Predicted ¹H NMR Data

The predicted spectral data for this compound is summarized in the following table. The predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5][6][7][8][9][10]

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| a | -CH₂Br | 3.4 - 3.6 | 2H | Singlet (s) |

| b | -OCH₃ | 3.3 - 3.9 | 3H | Singlet (s) |

| c | -C(CH₃)₂ | ~1.2 | 6H | Singlet (s) |

Spectral Analysis and Rationale

The predicted ¹H NMR spectrum is characterized by three distinct singlets, corresponding to the three non-equivalent sets of protons in the molecule.

-

Signal (a) - Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine atom are expected to be the most downfield-shifted aliphatic protons. The electronegative bromine atom withdraws electron density, deshielding these protons and shifting their resonance to approximately 3.4-3.6 ppm .[6][7] Since the adjacent carbon is a quaternary carbon with no attached protons, there is no spin-spin coupling, resulting in a singlet peak.[11] The integration of this signal will correspond to two protons.

-

Signal (b) - Methoxy Protons (-OCH₃): The three protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. Their chemical shift is predicted to be in the range of 3.3-3.9 ppm .[1][2][4][6][9] Similar to the methylene protons, the methoxy group is not adjacent to any carbons bearing protons, leading to a singlet . This signal will integrate to three protons.

-

Signal (c) - Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups are in an aliphatic environment. They are the most upfield signal, expected to resonate at approximately 1.2 ppm .[3][6] These methyl groups are attached to a quaternary carbon, meaning there are no neighboring protons to cause splitting.[11] Therefore, this signal will appear as a singlet with an integration value of six protons.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

4.1 Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is chosen for its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[3]

-

Transfer: The resulting solution is filtered into a 5 mm NMR tube to a standard height.

4.2 Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data collection.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved spectral lines.

-

Parameter Setup: Key acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For a straightforward molecule like this, a small number of scans (e.g., 8 or 16) is typically sufficient.

-

Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the free induction decay (FID).

4.3 Data Processing:

-

Fourier Transform: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

Logical Relationships in ¹H NMR Prediction

The process of predicting an ¹H NMR spectrum follows a logical workflow based on the molecular structure.

Figure 2. Workflow for predicting the ¹H NMR spectrum from a chemical structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. readchemistry.com [readchemistry.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Bromo-2-methoxy-2-methylpropane

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-bromo-2-methoxy-2-methylpropane using Fourier Transform Infrared (FT-IR) spectroscopy. It details the expected vibrational modes, a standard experimental protocol for data acquisition, and an interpretation of the spectral data, serving as a vital resource for the characterization of this haloalkane ether.

Molecular Structure and Vibrational Mode Analysis

This compound (C₅H₁₁BrO) possesses several key functional groups whose vibrational modes can be detected by IR spectroscopy. The primary groups are the alkyl C-H bonds, the ether (C-O-C) linkage, and the carbon-bromine (C-Br) bond. The analysis of the spectrum relies on identifying the characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

-

C-H Stretching and Bending: Like most organic compounds with alkyl structures, this compound will exhibit C-H stretching vibrations in the 2845-2975 cm⁻¹ region[1]. Additionally, C-H bending and deformation vibrations are expected to produce bands between approximately 1270 cm⁻¹ and 1480 cm⁻¹[1].

-

C-O-C (Ether) Stretching: The ether functional group is characterized by a strong C-O-C stretching absorption. For saturated aliphatic ethers, a strong, asymmetric C-O-C stretching band is typically observed in the 1070 to 1140 cm⁻¹ range[2]. The presence of this strong band is a key indicator for the ether linkage in the molecule[3][4][5]. A weaker symmetric stretching band may also appear at a lower wavenumber[2].

-

C-Br Stretching: The carbon-halogen bond vibration is found in the fingerprint region of the spectrum. Specifically, the C-Br stretching vibration gives rise to an absorption band in the 515-690 cm⁻¹ range[6][7][8]. While this region can be complex due to overlapping signals, the presence of a band here is indicative of a bromoalkane[6].

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. This includes C-H bending, C-C skeletal vibrations, and the previously mentioned C-Br stretch[1]. The unique pattern in this region is crucial for confirming the identity of the compound when compared against a reference spectrum[1].

Quantitative Data Summary

The expected infrared absorption bands for this compound are summarized in the table below. These ranges are compiled from spectral data of analogous functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2845 - 2975 | C-H (Alkyl) Stretch | Medium to Strong |

| 1370 - 1480 | C-H (Alkyl) Bend/Deformation | Medium |

| 1300 - 1150 | -CH₂-Br Wagging | Variable |

| 1070 - 1140 | C-O-C (Ether) Asymmetric Stretch | Strong |

| 515 - 690 | C-Br Stretch | Medium to Strong |

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details a standard procedure for obtaining the FT-IR spectrum of a neat (undiluted) liquid sample like this compound.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

-

Kimwipes or other lint-free tissues

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The sample chamber should be clean and dry.

-

Background Spectrum Acquisition:

-

Acquire a background spectrum of the ambient air. This scan measures the absorbance from atmospheric CO₂ and water vapor, which will be mathematically subtracted from the sample spectrum.

-

The background is typically run with the same number of scans planned for the sample (e.g., 16 or 32 scans) to ensure a good signal-to-noise ratio.

-

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of this compound onto the center of one clean, dry salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will automatically collect the spectrum, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum. This may include baseline correction or smoothing if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the observed peaks with the expected values in the data table to confirm the presence of the key functional groups.

-

-

Cleaning:

-

Disassemble the salt plates and clean them immediately by rinsing with a suitable dry solvent.

-

Gently wipe the plates dry with a soft, lint-free tissue.

-

Store the salt plates in a desiccator to protect them from moisture.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectral features.

Caption: Experimental workflow for FT-IR analysis.

Caption: Correlation of molecular structure to IR peaks.

Spectral Interpretation

When analyzing the spectrum of this compound, the primary goal is to confirm the presence of the expected functional groups and the absence of others.

-

Confirmation of Key Groups: The most definitive peaks will be the strong C-H stretching bands just below 3000 cm⁻¹ and the very strong C-O-C ether stretch around 1100 cm⁻¹. The C-Br stretch, while expected, may be harder to assign definitively without a reference spectrum due to its location in the complex fingerprint region[6][9].

-

Absence of Other Groups: Equally important is noting the absence of characteristic peaks from other common functional groups. For instance, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of an alcohol (-OH) group. Similarly, the absence of a strong absorption around 1700-1750 cm⁻¹ rules out the presence of a carbonyl (C=O) group, such as in a ketone or ester[4]. This process of elimination is critical for verifying the purity and identity of the compound.

By combining the analysis of present and absent absorption bands, FT-IR spectroscopy serves as a rapid and powerful tool for the structural elucidation and quality control of this compound.

References

- 1. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. IR spectrum: Haloalkanes [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Steric Hindrance Effects in 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects influencing the chemical reactivity and properties of 1-Bromo-2-methoxy-2-methylpropane. Due to the presence of a neopentyl-like structure, this molecule exhibits profound steric effects that govern its reaction pathways, particularly in nucleophilic substitution and elimination reactions. This document summarizes key structural features, spectroscopic data, and predicted reaction mechanisms based on established principles and data from analogous sterically hindered haloalkanes. Detailed experimental protocols for studying such systems are also provided to facilitate further research.

Introduction

This compound is a primary haloalkane characterized by significant steric congestion around the carbon atom adjacent to the bromine-bearing carbon. This structural motif, featuring a quaternary carbon atom beta to the leaving group, is analogous to the well-studied neopentyl system. The bulky tert-butyl-like group dramatically influences the molecule's reactivity, primarily by impeding the backside attack required for bimolecular nucleophilic substitution (SN2) reactions. Consequently, reaction pathways that can circumvent this steric barrier, such as unimolecular substitution (SN1) and elimination (E1/E2) mechanisms, become more prevalent, often accompanied by skeletal rearrangements. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic routes involving this and similar sterically encumbered molecules in medicinal chemistry and materials science.

Molecular Structure and Steric Environment

The defining feature of this compound is the quaternary carbon at the C2 position, which is bonded to two methyl groups, a methoxy group, and the bromomethyl group. This arrangement creates a sterically demanding environment that shields the electrophilic carbon (C1) from direct nucleophilic attack.

Table 1: Predicted and Analogous Structural Data

| Parameter | This compound (Predicted) | Neopentyl Bromide (Experimental/Computational Analog) |

| C1-Br Bond Length | ~1.96 Å | ~1.97 Å |

| C1-C2 Bond Length | ~1.54 Å | ~1.55 Å |

| C2-O Bond Length | ~1.43 Å | N/A |

| C-C-C Bond Angles (around C2) | ~109.5° (tetrahedral) | ~109.5° (tetrahedral) |

| C1-C2-C(methyl) Bond Angle | ~109.5° | ~111° |

Data for neopentyl bromide is sourced from computational and gas-phase electron diffraction studies.

The key takeaway from this structural analysis is the significant van der Waals repulsion that would be experienced by a nucleophile attempting to approach the C1 carbon for an SN2 reaction.

Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), provides valuable insights into the electronic environment of the protons and carbons within the molecule, which is influenced by steric factors.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.35 | Singlet | 2H | -CH₂Br | Protons on the carbon bearing the electronegative bromine atom are deshielded. The absence of adjacent protons results in a singlet. |

| ~3.20 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom. No coupling leads to a singlet. |

| ~1.25 | Singlet | 6H | -C(CH₃)₂ | The six equivalent protons of the two methyl groups on the quaternary carbon are in a shielded environment and appear as a single peak. |

Predicted chemical shifts are based on standard functional group ranges and data from similar structures.

Reaction Mechanisms and Steric Effects

The steric hindrance in this compound is the dominant factor controlling its reactivity in nucleophilic substitution and elimination reactions.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 pathway is severely hindered for this compound. The bulky groups surrounding the C2 carbon effectively block the necessary backside attack of a nucleophile on the C1 carbon. This leads to an extremely slow reaction rate for the SN2 mechanism.

Caption: Steric hindrance in the SN2 reaction of this compound.

Unimolecular Nucleophilic Substitution (SN1)

While the formation of a primary carbocation is energetically unfavorable, the SN1 mechanism can occur, especially in the presence of a polar protic solvent and a weak nucleophile. The key feature of the SN1 reaction of this compound is the high propensity for a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation.

Caption: SN1 reaction pathway involving carbocation rearrangement.

Elimination Reactions (E1 and E2)

Elimination reactions can compete with substitution, particularly with strong, bulky bases. In the case of this compound, an E2 reaction would be slow due to the steric hindrance preventing the base from accessing the beta-protons. The E1 mechanism, proceeding through the rearranged tertiary carbocation, is a more likely elimination pathway, leading to the formation of an alkene.

Experimental Protocols

Investigating the steric effects on the reactivity of this compound requires carefully designed experiments. Below are outlines of key experimental protocols.

Kinetic Studies of Solvolysis (SN1 Reaction)

Objective: To determine the rate of solvolysis and observe any rearrangement products.

Methodology:

-

Reaction Setup: Dissolve a known concentration of this compound in a polar protic solvent (e.g., 80% ethanol/20% water). The reaction is typically carried out in a constant temperature bath to ensure accurate kinetic data.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and titrating the liberated HBr with a standardized solution of a base (e.g., NaOH) using an indicator. Alternatively, conductivity measurements can be used to monitor the increase in ionic species.

-

Product Analysis: At the completion of the reaction, the product mixture is isolated. The composition of the product mixture (substitution and elimination products, rearranged and unrearranged) is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Caption: Experimental workflow for studying the solvolysis of this compound.

Computational Modeling

Objective: To calculate structural parameters, reaction energies, and transition state geometries.

Methodology:

-

Software: Utilize quantum chemistry software packages such as Gaussian, Spartan, or Q-Chem.

-

Method and Basis Set: Employ Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) for geometry optimizations and frequency calculations of reactants, products, and transition states.

-

Calculations:

-

Perform geometry optimizations to find the lowest energy conformations.

-

Calculate vibrational frequencies to confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Compute the energies of all species to determine reaction enthalpies and activation energies for the SN1 and SN2 pathways.

-

Conclusion

The steric hindrance imparted by the 2-methoxy-2-methylpropyl group in this compound is the paramount factor governing its chemical reactivity. It renders the molecule highly unreactive towards SN2 reactions. In contrast, unimolecular pathways (SN1 and E1) are favored, and these are characterized by a strong propensity for carbocation rearrangement to a more stable tertiary carbocation. This guide provides a foundational understanding of these effects, supported by analogous data and established chemical principles. The provided experimental and computational protocols offer a roadmap for further in-depth investigation into the fascinating interplay of structure and reactivity in this sterically congested molecule, which is of significant interest to researchers in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Primary Carbon in 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical reactivity of the primary carbon in 1-Bromo-2-methoxy-2-methylpropane. The inherent electrophilicity of this carbon, influenced by the adjacent bromine atom, is paradoxically situated within a sterically hindered neopentyl framework. This unique structural arrangement dictates its reaction pathways, moving away from conventional substitution mechanisms toward a more nuanced process involving intramolecular assistance. This document elucidates the theoretical underpinnings of its reactivity, supported by comparative data from analogous systems, and provides a framework for experimental investigation.

Theoretical Framework: A Dichotomy of Steric Hindrance and Intramolecular Assistance

The primary carbon in this compound, (CH₃)₂C(OCH₃)CH₂Br, is an electrophilic center due to the polarization of the carbon-bromine bond. However, its reactivity in nucleophilic substitution reactions is not straightforward. The molecule's neopentyl-like structure, characterized by a quaternary carbon adjacent to the primary reaction center, imposes severe steric hindrance. This physical obstruction effectively blocks the backside attack required for a standard bimolecular nucleophilic substitution (Sₙ2) reaction.

The critical feature governing the reactivity of this substrate is the presence of the methoxy group at the C2 position. The lone pairs of electrons on the methoxy oxygen atom can act as an internal nucleophile, leading to a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance . This intramolecular process circumvents the high activation energy of a direct Sₙ2 reaction and avoids the formation of a highly unstable primary carbocation that would be required for an Sₙ1 mechanism.

The NGP mechanism involves two consecutive Sₙ2 steps:

-

Intramolecular Attack: The methoxy group's oxygen attacks the primary carbon, displacing the bromide leaving group. This rate-determining step results in the formation of a cyclic, three-membered oxonium ion intermediate.

-

Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained oxonium ring, opening it to form the final product.

This double-inversion process typically results in an overall retention of stereochemistry at the reaction center. The significant rate enhancement provided by anchimeric assistance is the defining characteristic of this compound's reactivity.

Quantitative Data: The Impact of Steric Hindrance and Anchimeric Assistance

| Substrate | Structure | Relative Rate (Sₙ2 with Nu⁻) |

| Ethyl bromide | CH₃CH₂Br | 1 |

| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | ~1 x 10⁻⁵ |

Table 1: Relative rates of Sₙ2 reactions for various primary alkyl bromides, demonstrating the severe steric hindrance of the neopentyl group.

The data clearly shows that neopentyl bromide is extremely unreactive towards Sₙ2 reactions. While specific kinetic data for this compound is unavailable, the principles of anchimeric assistance strongly suggest that its solvolysis rate would be dramatically accelerated relative to neopentyl bromide. The participation of the methoxy group provides a low-energy pathway that is not available to the simple neopentyl system. This rate enhancement can often be several orders of magnitude.

Reaction Pathways and Logical Relationships

The reactivity of this compound is best understood by comparing the disallowed direct Sₙ2 pathway with the favorable NGP pathway.

An In-depth Technical Guide on the Stability and Reactivity of 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether with a unique neopentyl-type structure. This guide provides a comprehensive overview of its stability and reactivity, drawing upon its structural characteristics and data from analogous compounds due to the limited availability of specific experimental data for this molecule. The document covers physicochemical properties, stability and handling recommendations, and a detailed analysis of its expected reactivity, including nucleophilic substitution and the potential for neighboring group participation. This guide is intended to inform researchers and drug development professionals on the key chemical behaviors of this compound, facilitating its potential application in synthesis and research.

Introduction

This compound (CAS No. 19752-21-7) is a bifunctional organic molecule containing both a primary alkyl bromide and a tertiary ether.[1] Its neopentyl-like framework, characterized by a quaternary carbon adjacent to the brominated carbon, imparts significant steric hindrance, which is a key determinant of its reactivity.[2] The presence of a methoxy group at the β-position introduces the potential for intramolecular interactions, such as neighboring group participation, which can influence reaction rates and stereochemical outcomes.[3] Halogenated ethers as a class are utilized in various fields, including as anesthetics and flame retardants, and their unique properties make them interesting motifs in medicinal chemistry.[4][5][6] This document aims to consolidate the available information and provide a theoretical framework for understanding the stability and reactivity of this specific compound.

Physicochemical and Safety Data

Table 1: Physicochemical Properties

| Property | This compound | 1-Bromo-2-methylpropane (for comparison) |

| CAS Number | 19752-21-7[1] | 78-77-3 |

| Molecular Formula | C₅H₁₁BrO[1] | C₄H₉Br |

| Molecular Weight | 167.04 g/mol (Computed)[1] | 137.02 g/mol |

| Boiling Point | Data not available | 90-92 °C[7] |

| Melting Point | Data not available | -119 to -117 °C[8] |

| Density | Data not available | 1.26 g/mL at 20 °C |

| XLogP3 | 1.5 (Computed)[1] | 2.3 (Computed)[9] |

Table 2: Hazard and Safety Information

| Hazard Statement (GHS) | Classification for this compound[1] |

| H227 | Combustible liquid |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Stability and Handling

Stability

Specific stability data for this compound is not documented. However, based on its structure and general knowledge of similar compounds, the following can be inferred:

-

Thermal Stability: Like many alkyl halides, it is expected to be susceptible to thermal decomposition, which may involve rearrangement products due to its neopentyl structure.[10]

-

Hydrolytic Stability: The primary bromide may undergo slow hydrolysis in the presence of water, potentially accelerated by heat or extreme pH.

-

Light Sensitivity: While not explicitly stated, compounds of this nature are often stored away from direct light to prevent radical-initiated decomposition.

Incompatible Materials

For safe handling, contact with the following should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: May promote elimination reactions, although the neopentyl structure lacks β-hydrogens on the quaternary carbon, making standard E2 elimination impossible. Elimination from the methoxy methyl group or rearrangement pathways may occur.

-

Reactive Metals: Such as sodium, potassium, and magnesium, which can react with the alkyl halide.

Recommended Storage

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its primary alkyl bromide functionality and its sterically hindered neopentyl-like structure.

Nucleophilic Substitution Reactions

Being a primary alkyl bromide, this compound would typically be expected to undergo bimolecular nucleophilic substitution (Sₙ2) reactions. However, the quaternary carbon adjacent to the reaction center creates significant steric hindrance, which is known to dramatically slow down the rate of Sₙ2 reactions in neopentyl halides.[2][11]

Unimolecular nucleophilic substitution (Sₙ1) is also unlikely to be a major pathway because it would require the formation of a highly unstable primary carbocation.[12] However, a concerted rearrangement (as discussed below) could lead to products that appear to have arisen from a carbocation intermediate.[2]

Caption: Steric hindrance in the Sₙ2 reaction of this compound.

Potential for Rearrangement and Neighboring Group Participation

A key feature of the reactivity of neopentyl-type systems is their propensity for rearrangement. In the case of this compound, a 1,2-methyl shift could occur concurrently with the departure of the bromide leaving group, leading to a more stable tertiary carbocation. This rearranged intermediate would then be trapped by a nucleophile.

Furthermore, the methoxy group at the β-position can act as an internal nucleophile in a process known as neighboring group participation (NGP) or anchimeric assistance.[3][13] This would involve the formation of a cyclic oxonium ion intermediate, which would then be opened by an external nucleophile. NGP typically leads to an overall retention of stereochemistry at the reaction center and can result in significantly increased reaction rates compared to analogous systems without the participating group.

Caption: Potential reactivity pathways for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via the bromination of its corresponding alcohol, 2-methoxy-2-methylpropan-1-ol.[13]

Caption: Proposed workflow for the synthesis of this compound.

General Protocol for Bromination of an Alcohol (Illustrative)

Disclaimer: This is a generalized, illustrative protocol and has not been optimized for this compound. Appropriate safety precautions must be taken.

-

Reaction Setup: To a solution of 2-methoxy-2-methylpropan-1-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add a brominating agent (e.g., phosphorus tribromide) dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product may then be purified by fractional distillation or column chromatography to yield the final product.

Relevance in Drug Development

While many halogenated and ether-containing compounds are pharmacologically active, there is no specific information in the current literature linking this compound to any signaling pathways or its direct use as an intermediate in the development of specific drugs. However, its bifunctional nature and unique sterically hindered structure could make it a candidate for use as a chemical probe or a scaffold in the synthesis of novel bioactive molecules. The stability of alkyl halides in biological systems is a key consideration, and while often perceived as reactive, many are sufficiently stable to be incorporated into drug molecules.[5]

Conclusion

This compound presents an interesting case study in chemical reactivity, where the expected Sₙ2 reactivity of a primary alkyl bromide is significantly modulated by the steric hindrance of an adjacent quaternary center. The presence of a β-methoxy group further complicates its reactivity profile, introducing the potential for neighboring group participation. While there is a notable lack of specific experimental data for this compound, this guide provides a robust theoretical framework for understanding its stability and predicting its behavior in chemical reactions. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in organic synthesis and medicinal chemistry.

References

- 1. This compound | C5H11BrO | CID 10920893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Halogenated ether - Wikipedia [en.wikipedia.org]

- 5. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Bromo-2-methylpropane, 98+% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. chemimpex.com [chemimpex.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. quora.com [quora.com]

- 13. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Safe Handling of 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-methoxy-2-methylpropane (CAS No: 19752-21-7). The information is intended to support laboratory personnel in minimizing risks associated with the use of this compound.

Chemical Identification and Properties

This compound is a halogenated ether used in various organic synthesis applications.[1] Accurate identification is critical to ensure proper handling, as its properties differ significantly from similarly named compounds like 1-Bromo-2-methylpropane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19752-21-7 | [1][2][3] |

| Molecular Formula | C₅H₁₁BrO | [2][3] |

| Molecular Weight | 167.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methoxy-2-methylpropyl bromide | [3] |

| Boiling Point | 198–200°C | [1] |

| Purity | 97% |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS). It is acutely toxic if swallowed and is a known irritant.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

Primary Hazards:

-

Acute Toxicity: Toxic if ingested.[2]

-

Irritation: Causes irritation to the skin, eyes, and respiratory system.[2]

-

Flammability: Classified as a combustible liquid.[2]

Safe Handling and Storage Protocols

Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following protocols are based on its GHS classification and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.

-

Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile). Contaminated work clothing should not be allowed out of the workplace.[1]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling Procedures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Avoid direct contact with skin and eyes and avoid inhaling vapors.

-

Take precautionary measures against static discharge.

-

Avoid release into the environment.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

Emergency Procedures

The following emergency procedures are general recommendations. Specific protocols should be developed based on institutional safety guidelines.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

-

Hazardous Combustion Products: Fire may produce poisonous gases, including hydrogen bromide.

-

Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE as described in Section 3.1.

-

Containment and Clean-up: Absorb the spill with inert, non-combustible material such as sand or vermiculite. Collect the material into a suitable, labeled container for disposal.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methoxy-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical databases and scholarly articles did not yield specific quantitative solubility data for 1-bromo-2-methoxy-2-methylpropane in organic solvents. This guide, therefore, provides a comprehensive overview based on the general principles of solubility for alkyl halides and detailed experimental protocols for determining solubility.

Introduction

This compound (C5H11BrO, CAS No. 19752-21-7) is a halogenated organic compound. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide outlines the theoretical solubility profile of this compound based on the principle of "like dissolves like" and provides a detailed experimental protocol for its quantitative determination. Alkyl halides are generally soluble in most organic solvents, with solubility influenced by the polarity of both the solute and the solvent.[1][2][3][4]

Predicted Solubility of this compound

Based on the structure of this compound, which contains a polar carbon-bromine bond and an ether group, as well as a nonpolar alkyl backbone, its solubility is predicted to be highest in solvents of low to moderate polarity. The principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[5][6][7]

The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar alkyl portion of the molecule will have strong van der Waals interactions with non-polar solvents.[8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-O bonds of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ability of these solvents to hydrogen bond may not significantly enhance the solubility of the alkyl halide, which cannot act as a hydrogen bond donor.[1] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the alkyl halide.[1][4] |

Experimental Protocol for Determination of Solubility

The following is a general and robust "shake-flask" method for determining the equilibrium solubility of a liquid solute like this compound in an organic solvent. This method is widely accepted for its reliability.

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if the compound is not volatile.

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the chosen organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the undissolved solute to separate.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess solute.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the transferred solution.

-

Dilute the sample with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of the solute in the experimental sample.

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

3.3. Data Presentation The results should be presented in a clear, tabular format, listing the solvent, temperature, and the determined solubility with appropriate units and error analysis.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent 1 | 25 | Value ± SD | Value ± SD |

| Solvent 2 | 25 | Value ± SD | Value ± SD |

| ... | ... | ... | ... |

Visualizations

4.1. Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its predicted solubility and the intended application.

Caption: A logical workflow for solvent selection.

4.2. Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]